Superior Progesterone Receptor Binding Affinity: Mifepristone vs. Ulipristal Acetate
Mifepristone demonstrates a sub-nanomolar binding affinity for the progesterone receptor (PR), which is quantitatively superior to that of the key SPRM comparator ulipristal acetate. In competitive binding assays, mifepristone exhibits a Ki of 0.64 nM for PR . In contrast, ulipristal acetate binds to human PR-A and PR-B with EC50 values of 8.5 nM and 7.7 nM, respectively [1]. This indicates a roughly 10-fold higher binding potency for mifepristone at the primary target receptor.
| Evidence Dimension | Binding affinity for Progesterone Receptor (PR) |
|---|---|
| Target Compound Data | Ki = 0.64 nM |
| Comparator Or Baseline | Ulipristal acetate: EC50 = 7.7 nM (PR-B) [1] |
| Quantified Difference | Approximately 12-fold higher affinity for mifepristone (using EC50 as surrogate) |
| Conditions | Mifepristone: competitive binding assay, target not fully specified in source; Ulipristal acetate: binding assay for recombinant human PR-B. |
Why This Matters
Higher receptor affinity can translate to greater potency and a longer duration of action, which is critical for consistent target engagement in both in vitro research and in vivo therapeutic applications.
- [1] Bertin Bioreagent. (n.d.). Ulipristal Acetate-d6. Product Datasheet. Retrieved from https://www.bertin-bioreagent.com/ulipristal-acetate-d6/ View Source
